molecular formula C22H29NO8 B1249280 Himeic Acid A

Himeic Acid A

Cat. No. B1249280
M. Wt: 435.5 g/mol
InChI Key: OKGLROPOZIVCCZ-HQPKTYMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Himeic Acid A is a natural product found in Aspergillus and Hyrtios reticulatus with data available.

Scientific Research Applications

Biosynthesis and Inhibition Mechanisms

Himeic Acid A, produced by the marine fungus Aspergillus japonicus MF275, is a specific inhibitor of the ubiquitin-activating enzyme E1 in the ubiquitin-proteasome system. Research into the biosynthesis of Himeic Acid A involved feeding experiments with labeled precursors, revealing that its long fatty acyl side chain is polyketide-derived and its amide substituent comes from leucine, suggesting involvement of a polyketide synthase–nonribosomal peptide synthase in its biosynthesis. The identification of its biosynthetic gene cluster further confirms its role in E1 inhibition (Hashimoto et al., 2018).

Structural Analysis and Derivatives

Himeic acids E-G, new derivatives of Himeic Acid A, were isolated from Aspergillus sp. While Himeic Acid A inhibits ubiquitin-activating enzyme (E1), these new derivatives do not exhibit this inhibitory activity (Kuwana et al., 2013). This highlights the unique structural and functional aspects of Himeic Acid A compared to its derivatives.

pH-Dependent Production and Conversion

The production of Himeic Acid A and its conversion to himeic acids B and C in Aspergillus japonicus MF275 is pH-dependent. A decrease in pH from 6.5 to 2 is necessary for the production of Himeic Acid A, followed by an increase to pH 5 for the production of himeic acids B and C. This pH-dependent mechanism indicates a potential for controlled production and conversion of these compounds under laboratory conditions (Katsuki et al., 2018).

Inhibitory Activity

Himeic Acid A significantly inhibits the formation of an E1-ubiquitin intermediate at concentrations of 50 μM, a property not shared by its related compounds, himeic acids B and C. This selective inhibitory activity of Himeic Acid A underscores its potential as a targeted inhibitor in the ubiquitin-proteasome system (Tsukamoto et al., 2005).

properties

Product Name

Himeic Acid A

Molecular Formula

C22H29NO8

Molecular Weight

435.5 g/mol

IUPAC Name

(E)-11-[5-[[(3S)-3-carboxybutanoyl]carbamoyl]-4-oxopyran-2-yl]undec-10-enoic acid

InChI

InChI=1S/C22H29NO8/c1-15(22(29)30)12-19(25)23-21(28)17-14-31-16(13-18(17)24)10-8-6-4-2-3-5-7-9-11-20(26)27/h8,10,13-15H,2-7,9,11-12H2,1H3,(H,26,27)(H,29,30)(H,23,25,28)/b10-8+/t15-/m0/s1

InChI Key

OKGLROPOZIVCCZ-HQPKTYMTSA-N

Isomeric SMILES

C[C@@H](CC(=O)NC(=O)C1=COC(=CC1=O)/C=C/CCCCCCCCC(=O)O)C(=O)O

Canonical SMILES

CC(CC(=O)NC(=O)C1=COC(=CC1=O)C=CCCCCCCCCC(=O)O)C(=O)O

synonyms

himeic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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